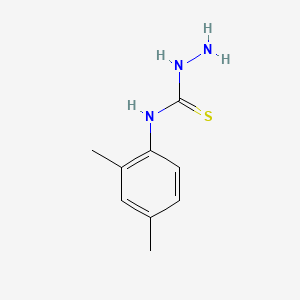

4-(2,4-Dimethylphenyl)-3-thiosemicarbazide

描述

Historical Context and Evolution of Thiosemicarbazide (B42300) Chemistry in Organic Synthesis

The study of thiosemicarbazides and their derivatives gained significant momentum in the mid-20th century. Initial interest was sparked by the discovery of their biological activities, notably the in vitro activity of thiosemicarbazide against Mycobacterium tuberculosis reported in 1944. taylorandfrancis.com This discovery spurred further research into related structures, leading to the development of thiosemicarbazone drugs. taylorandfrancis.comupes.ac.in

Over the subsequent decades, the focus of thiosemicarbazide chemistry expanded beyond medicinal applications to their fundamental role in organic synthesis. researchgate.net Researchers recognized that the thiosemicarbazide scaffold was an exceptionally versatile tool for building various molecular frameworks. researchgate.net The evolution of this field has seen a shift from simple condensation reactions to the use of thiosemicarbazides in complex, multi-component reactions for the efficient and sustainable construction of novel bioactive molecules. researchgate.netresearchgate.net Today, they are considered key intermediates in the synthesis of numerous heterocyclic systems. researchgate.netnih.gov

Significance of Thiosemicarbazide Derivatives in Heterocyclic Synthesis

Thiosemicarbazide derivatives are cornerstones in the synthesis of a vast range of heterocyclic compounds. researchgate.nettandfonline.com Their ability to react with molecules containing carbonyl (C=O) and imine (C=N) groups provides a reliable pathway for constructing rings containing nitrogen, sulfur, and oxygen atoms. researchgate.net The formation of stable C-N and C=N bonds during these reactions is a key factor in their extensive use for preparing heterocycles in high yields. researchgate.net

These derivatives serve as crucial starting materials for a variety of important heterocyclic cores, including but not limited to:

Pyrazoles researchgate.net

Thiazoles researchgate.nettandfonline.com

Triazoles researchgate.nettandfonline.com

Thiadiazoles researchgate.nettandfonline.comchemmethod.com

Oxadiazoles researchgate.nettandfonline.com

Triazines researchgate.net

Thiadiazines researchgate.net

The widespread application of thiosemicarbazides in this area stems from their capacity to undergo intramolecular cyclization, a process that is fundamental to the formation of these diverse ring systems. researchgate.net

The Unique Reactivity Profile of Thiosemicarbazides as Polyfunctional Compounds

The synthetic utility of thiosemicarbazides is rooted in their polyfunctional nature, possessing multiple reactive sites within a single molecule. This unique profile allows them to participate in a variety of chemical transformations, making them highly valuable in synthetic organic chemistry.

A thiosemicarbazide molecule contains three nitrogen atoms, each with distinct nucleophilic characteristics. The reactivity of these positions is crucial for designing synthetic pathways to different heterocyclic systems. researchgate.net The primary amine group at the N-1 position (hydrazine moiety), the secondary amine at N-2, and the amine group at N-4 all serve as potential nucleophilic centers. researchgate.net The relative nucleophilicity of these sites can be influenced by the substituents on the thiosemicarbazide backbone and the reaction conditions. This differential reactivity allows for selective reactions, guiding the synthesis toward specific products. researchgate.net

| Reactive Position | Type | Role in Synthesis |

| NH₂-1 | Primary Amine | Acts as a key nucleophile, often initiating condensation with carbonyl compounds. |

| NH-2 | Secondary Amine | Participates in cyclization reactions and can be deprotonated under basic conditions. |

| NH₂-4 | Primary/Secondary Amine | Its nucleophilicity is influenced by the substituent at this position (aryl, alkyl, etc.) and is crucial for forming certain heterocyclic rings. |

Thiosemicarbazides can exist in two tautomeric forms: the thione form (A) and the thiol form (B). researchgate.netscirp.org This equilibrium is a defining feature of their chemistry and has significant implications for their reaction pathways.

Thione Form (A): Characterized by a carbon-sulfur double bond (C=S). This is typically the more stable form.

Thiol Form (B): Characterized by a carbon-sulfur single bond and a sulfur-hydrogen bond (thiol group, -SH), with a carbon-nitrogen double bond (C=N) in the backbone. researchgate.netscirp.org

The presence of the thiol tautomer is critical as it provides an alternative reactive site. For instance, reactions such as methylation can occur at the sulfur atom, which is only possible via the thiol form. scirp.org The specific tautomer that predominates or participates in a reaction can be influenced by the solvent, pH, and the nature of other reactants, thereby allowing chemists to direct the outcome of a synthesis. researchgate.netscirp.org

Focus on 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide: Structural Features and Research Relevance

This compound is a specific derivative within the broader class of 4-arylthiosemicarbazides. mdpi.com Its structure is defined by the attachment of a 2,4-dimethylphenyl group to the N-4 position of the thiosemicarbazide core.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N₃S sigmaaldrich.com |

| Molecular Weight | 195.28 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| InChI Key | YTRJQDFRZLKDHZ-UHFFFAOYSA-N sigmaaldrich.com |

The key structural features of this compound are the thiourea (B124793) moiety (-NH-C(=S)-NH-) and the sterically hindered and electron-donating 2,4-dimethylphenyl (xylyl) group. The two methyl groups on the aromatic ring influence the electronic properties and spatial orientation of the molecule, which in turn can affect its reactivity and how it interacts with other molecules.

The research relevance of this compound lies in its role as a precursor for synthesizing more complex molecules, particularly heterocyclic compounds and thiosemicarbazones. nih.govnih.gov Aryl-substituted thiosemicarbazides are widely investigated for their potential biological activities, including antibacterial, antifungal, and anticancer properties. mdpi.comupes.ac.innih.gov The synthesis of derivatives from compounds like this compound allows for the systematic exploration of structure-activity relationships, where modifications to the aryl ring can fine-tune the biological efficacy of the resulting compounds. mdpi.com

Structure

3D Structure

属性

IUPAC Name |

1-amino-3-(2,4-dimethylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S/c1-6-3-4-8(7(2)5-6)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRJQDFRZLKDHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=S)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90985074 | |

| Record name | N-(2,4-Dimethylphenyl)hydrazinecarboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90985074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66411-51-6 | |

| Record name | N-(2,4-Dimethylphenyl)hydrazinecarboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90985074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 2,4 Dimethylphenyl 3 Thiosemicarbazide and Its Derivatives

Primary Synthesis Routes for Substituted Thiosemicarbazides

The synthesis of 4-aryl-3-thiosemicarbazides, including the title compound, predominantly follows two well-established routes: the nucleophilic addition of hydrazines to isothiocyanates and a multi-step process involving carbon disulfide.

Nucleophilic Addition of Amines or Carbohydrazides to Isothiocyanates

The most common and direct method for the synthesis of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide involves the nucleophilic addition of hydrazine (B178648) hydrate (B1144303) to 2,4-dimethylphenyl isothiocyanate. irjmets.com This reaction is a specific example of a general and widely applicable method for preparing 1,4-disubstituted thiosemicarbazides. researchgate.net

The reaction is typically carried out by treating the aryl isothiocyanate with hydrazine hydrate in a suitable solvent. mdpi.com Ethanol (B145695) is a commonly employed solvent for this transformation. irjmets.com The reaction mixture is often heated under reflux to ensure the completion of the reaction. irjmets.com For instance, a general procedure involves dissolving the aryl isothiocyanate in ethanol and then adding hydrazine hydrate, followed by refluxing the mixture for a period of time. mdpi.com The product, being a solid, often precipitates from the reaction mixture upon cooling and can be isolated by filtration. irjmets.com

| Reagent 1 | Reagent 2 | Solvent | Condition | Product |

| 2,4-Dimethylphenyl isothiocyanate | Hydrazine hydrate | Ethanol | Reflux | This compound |

| Aryl isothiocyanate | Hydrazine hydrate | Methanol (B129727) | Reflux for 3-4 hours | 1-Aroyl-4-aryl-thiosemicarbazide |

Table 1: Typical Reaction Conditions for the Synthesis of 4-Aryl-3-thiosemicarbazides

To enhance the yield and purity of the resulting thiosemicarbazide (B42300), several optimization strategies can be employed. The choice of solvent can be critical; while ethanol is common, other alcohols like methanol have also been used effectively. mdpi.com The reaction time is another important parameter that can be optimized. Monitoring the reaction by techniques such as thin-layer chromatography (TLC) can help in determining the optimal reaction time to maximize product formation and minimize the formation of byproducts. Purification of the final product is typically achieved through recrystallization from a suitable solvent, such as ethanol, to obtain a product of high purity. irjmets.com Statistical models based on factorial design can also be employed to optimize reaction conditions such as temperature and reaction time to achieve the highest possible yield. mdpi.com

Synthesis Utilizing Carbon Disulfide

Alternative and Green Chemistry Approaches in Thiosemicarbazide Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. For the synthesis of thiosemicarbazones, which are derivatives of thiosemicarbazides, microwave-assisted synthesis has emerged as a powerful green chemistry tool. nih.govnih.gov These reactions can often be carried out in shorter time frames and sometimes even under solvent-free conditions, leading to higher yields and a reduction in waste. nih.govmdpi.com For the synthesis of thiosemicarbazides themselves, microwave irradiation has been used to accelerate the reaction between isothiocyanates and hydrazine hydrate, although in some cases with lower yields compared to conventional heating. nih.gov The use of water as a solvent is another green approach that has been explored in the synthesis of related heterocyclic compounds.

Reactions Leading to Heterocyclic Compounds via this compound

Thiosemicarbazides are valuable precursors for the synthesis of a variety of five-membered heterocyclic compounds, most notably 1,2,4-triazoles and 1,3,4-thiadiazoles. scribd.comsbq.org.br

The cyclization of 4-arylthiosemicarbazides is a common method for the preparation of 4-aryl-3-mercapto-1,2,4-triazoles (which exist in tautomeric equilibrium with 1,2,4-triazole-3-thiones). This cyclization is typically achieved by heating the thiosemicarbazide in a basic medium, such as an aqueous solution of sodium hydroxide (B78521), followed by acidification. nih.gov The base facilitates the intramolecular cyclization, and subsequent neutralization yields the triazole derivative.

Similarly, 1,3,4-thiadiazoles can be synthesized from thiosemicarbazides. One common method involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives in the presence of a dehydrating agent like concentrated sulfuric acid. mdpi.com This acid-catalyzed cyclization leads to the formation of 2-amino-5-substituted-1,3,4-thiadiazoles. sbq.org.br Another approach involves the reaction with aldehydes followed by oxidative cyclization. researchgate.net

| Starting Material | Reagents | Heterocyclic Product |

| This compound | 1. NaOH (aq), Reflux2. HCl (aq) | 4-(2,4-Dimethylphenyl)-5-mercapto-1,2,4-triazole |

| This compound | R-COOH, H₂SO₄ (conc.) | 2-(2,4-Dimethylphenyl)amino-5-R-1,3,4-thiadiazole |

Table 2: Synthesis of Heterocyclic Compounds from this compound

Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones) for Thiosemicarbazone Formation

A fundamental reaction of this compound involves its condensation with various carbonyl compounds, such as aldehydes and ketones. This reaction leads to the formation of N-substituted thiosemicarbazones, which are compounds characterized by the presence of a >C=N-NH-C(=S)NH- functional group. The reaction is typically carried out by refluxing equimolar amounts of the thiosemicarbazide and the carbonyl compound in a suitable solvent, often ethanol, sometimes with the addition of a catalytic amount of acid like glacial acetic acid. nih.gov

The general scheme for this reaction is as follows:

this compound + R-C(=O)R' → 1-(R,R'-methylidene)-4-(2,4-dimethylphenyl)thiosemicarbazone + H₂O

This condensation is a versatile method for introducing a wide range of substituents into the final thiosemicarbazone molecule, depending on the choice of the starting aldehyde or ketone. These thiosemicarbazone derivatives serve as crucial intermediates for the synthesis of various heterocyclic systems. nih.gov

The condensation reaction between this compound and an aldehyde results in the formation of a Schiff base, which contains a characteristic imine or azomethine (-N=CH-) bond. nih.gov This imine linkage is of significant interest in organic synthesis due to its reactivity. The carbon-nitrogen double bond can act as an electrophilic center, making it susceptible to nucleophilic attack.

The synthetic utility of the imine bond in these thiosemicarbazones is extensive. They are key precursors for the preparation of various heterocyclic compounds and have also been noted for their role in the synthesis of non-natural β-amino acids. nih.gov The stability and reactivity of the imine bond are central to the subsequent cyclization reactions that these molecules can undergo.

The efficiency and outcome of thiosemicarbazone formation can be influenced by several factors, including the nature of the substituents on the carbonyl compound and the specific reaction conditions employed.

Substituent Effects: The presence of electron-withdrawing or electron-donating groups on the aldehyde or ketone can affect the reactivity of the carbonyl carbon. Electron-withdrawing groups tend to increase the electrophilicity of the carbonyl carbon, which can facilitate the initial nucleophilic attack by the thiosemicarbazide. Conversely, electron-donating groups may decrease the reactivity.

Reaction Conditions: The choice of solvent, temperature, and catalyst can impact the reaction rate and yield. Protic solvents like methanol or ethanol are commonly used. nih.gov Acid catalysis is often employed to protonate the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack. The reaction is typically conducted under reflux to ensure completion.

While specific studies on this compound are not extensively detailed, the general principles of imine formation apply. The table below illustrates typical reaction conditions for the synthesis of thiosemicarbazones from various thiosemicarbazides and carbonyl compounds, which are expected to be analogous for the title compound.

| Thiosemicarbazide Reactant | Carbonyl Reactant | Solvent | Catalyst | Conditions | Product Type |

| 4-Phenylthiosemicarbazide | Benzaldehyde (B42025) | Methanol | - | Stirred for 24h at RT | Thiosemicarbazone |

| Thiosemicarbazide | 4-Formylantipyrine | - | - | Ball-milling at RT | Thiosemicarbazone |

| N-(4-hippuric acid)thiosemicarbazide | Various aldehydes/ketones | Ethanol | Acetic acid | Reflux | Thiosemicarbazone |

Cyclization Reactions for Diverse Heterocycles

The thiosemicarbazones derived from this compound are valuable intermediates for the synthesis of a wide range of heterocyclic compounds. The presence of the N-N-C=S backbone provides multiple reactive sites for intramolecular cyclization or for reactions with external reagents to form stable ring systems.

One of the most common applications of thiosemicarbazones is in the synthesis of thiazole (B1198619) and thiazoline (B8809763) derivatives. A widely used method is the Hantzsch thiazole synthesis, which involves the reaction of a thiosemicarbazone with an α-halocarbonyl compound, such as an α-bromo ketone. nih.gov The reaction proceeds via nucleophilic attack of the sulfur atom on the α-carbon of the ketone, followed by cyclization and dehydration to yield the thiazole ring.

For instance, the thiosemicarbazone of this compound could be reacted with a compound like α-bromoacetophenone in a suitable solvent to yield a 2-(hydrazinyl)-thiazole derivative. nih.gov This reaction provides a straightforward route to highly substituted thiazoles.

The versatility of this compound and its derivatives extends to the synthesis of a broad spectrum of other five- and six-membered heterocycles.

Pyrazoles: Pyrazole (B372694) derivatives can be synthesized from thiosemicarbazide precursors, although the routes often involve multi-step reactions. For example, new thiosemicarbazones incorporating a pyrazole moiety have been synthesized by reacting aromatic aldehydes with a pyrazole-containing thiosemicarbazide. semanticscholar.org

1,2,4-Triazoles: Acylthiosemicarbazides, which can be prepared from this compound, are common precursors for 1,2,4-triazoles. Cyclization of 1-acylthiosemicarbazides in an alkaline medium, such as aqueous sodium hydroxide, typically leads to the formation of 1,2,4-triazole-3-thiols. mdpi.com

1,3,4-Oxadiazoles: These can be synthesized from thiosemicarbazide precursors through cyclodesulfurization. For example, treating a 1-acyl-4-arylthiosemicarbazide with a coupling reagent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a base can yield 2-amino-1,3,4-oxadiazoles. luxembourg-bio.com

1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazoles often proceeds from the cyclization of thiosemicarbazides or thiosemicarbazones. sbq.org.br Oxidative cyclization of thiosemicarbazones using reagents like ferric chloride is a common method. researchgate.net Alternatively, acylthiosemicarbazides can be cyclized under acidic conditions (e.g., using sulfuric acid) to afford 2,5-disubstituted 1,3,4-thiadiazoles. nih.govsbq.org.br

Triazines and Thiadiazines: More complex fused heterocyclic systems containing triazine and thiadiazine rings can also be synthesized. For example, 4-amino-3-mercapto-1,2,4-triazinones can react with phenacyl halides to yield triazino[3,4-b] luxembourg-bio.comsbq.org.brnih.govthiadiazines. researchgate.net

The table below summarizes some general synthetic routes to these heterocycles starting from thiosemicarbazide derivatives.

| Starting Material | Reagent(s) | Heterocyclic Product |

| Thiosemicarbazone | α-Bromoacetophenone | 2-(Hydrazinyl)thiazole |

| 1-Acylthiosemicarbazide | NaOH (aq) | 1,2,4-Triazole-3-thiol |

| 1-Acylthiosemicarbazide | TBTU, DIEA | 2-Amino-1,3,4-oxadiazole |

| Thiosemicarbazone | Ferric Chloride | 2-Amino-1,3,4-thiadiazole |

| 4-Amino-3-mercapto-1,2,4-triazinone | Phenacyl Halide | Triazino[3,4-b] luxembourg-bio.comsbq.org.brnih.govthiadiazine |

The imine bond within thiosemicarbazone structures has been identified as a useful feature in the synthesis of non-natural β-amino acids. nih.gov These amino acids are of interest in medicinal chemistry as they can be incorporated into peptides to enhance their stability and biological activity. While the general utility is noted, specific, well-documented synthetic pathways commencing from thiosemicarbazides like this compound to yield β-amino acids are not extensively detailed in the surveyed literature. The transformation would likely involve the reduction of the imine bond and subsequent manipulation of the thiourea (B124793) moiety.

Advanced Synthetic Transformations of this compound

Advanced synthetic transformations of this compound have been explored to generate a variety of derivatives, primarily through reactions involving the sulfur atom and cyclization to form heterocyclic systems. These transformations are crucial for developing new compounds with specific structural features.

Derivatization through Substitution on the Sulfur Atom

The derivatization of this compound via substitution on the sulfur atom is a key method for creating S-alkylated and S-acylated derivatives. This typically involves the reaction of the thiosemicarbazide with electrophilic reagents such as alkyl halides or acyl chlorides. The sulfur atom, being a soft nucleophile, readily attacks the electrophilic carbon of these reagents.

While specific examples of S-alkylation and S-acylation of this compound are not extensively detailed in the reviewed literature, the general reactivity of thiosemicarbazides suggests that these reactions are feasible. For instance, the reaction with alkyl halides would proceed via an S-alkylation to form the corresponding isothiosemicarbazide hydrohalide salt. Subsequent neutralization would yield the free base. Similarly, reaction with acyl chlorides would lead to the formation of S-acylated derivatives. These reactions are typically carried out in the presence of a base to deprotonate the thiol tautomer of the thiosemicarbazide, thereby increasing its nucleophilicity.

General Reaction Scheme for S-Alkylation:

General Reaction Scheme for S-Acylation:

Further research is needed to isolate and characterize the specific S-substituted derivatives of this compound and to explore their potential applications.

Exploration of Novel Thiosemicarbazide Derivatives with Specific Structural Motifs

A significant area of research has been the use of this compound as a precursor for the synthesis of novel heterocyclic compounds, particularly 1,3,4-thiadiazoles and 1,2,4-triazoles. These structural motifs are of interest due to their presence in a wide range of biologically active molecules.

The synthesis of these derivatives typically involves the dehydrative cyclization of this compound or its derivatives. For example, new series of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 2,5-disubstituted-1,3,4-thiadiazoles have been synthesized through the cyclization of corresponding hydrazinecarbothioamide intermediates. chemmethod.com

Specifically, the synthesis of N-(2,4-Dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine has been reported. This was achieved by the dehydrative cyclization of the precursor thiosemicarbazide derivative using polyphosphoric acid. chemmethod.com In a similar vein, 4-(2,4-dimethylphenyl)-5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was synthesized by refluxing the corresponding thiosemicarbazide derivative in a 4N aqueous sodium hydroxide solution. chemmethod.com

These synthetic pathways highlight the versatility of this compound as a building block for accessing diverse heterocyclic systems. The choice of cyclizing agent and reaction conditions can selectively lead to the formation of either the thiadiazole or the triazole ring.

Table of Synthesized Derivatives:

| Derivative Name | Starting Material | Reagents and Conditions | Resulting Heterocycle | Reference |

| N-(2,4-Dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | Hydrazinecarbothioamide derivative | Polyphosphoric acid, overnight stirring | 1,3,4-Thiadiazole | chemmethod.com |

| 4-(2,4-Dimethylphenyl)-5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Hydrazinecarbothioamide derivative | 4N aqueous sodium hydroxide, reflux | 1,2,4-Triazole-3-thione | chemmethod.com |

Coordination Chemistry and Metal Complexation of 4 2,4 Dimethylphenyl 3 Thiosemicarbazide and Its Derivatives

Ligand Properties and Chelation Mechanisms

The coordination behavior of thiosemicarbazide (B42300) derivatives is largely dictated by the presence of multiple donor atoms and the ligand's ability to exist in different protonation states. These characteristics allow for a variety of coordination modes and the formation of stable chelate rings with metal ions.

Coordination Modes: Bidentate, Tridentate, and Tetradentate Coordination

Thiosemicarbazides and their derivatives, particularly thiosemicarbazones, are highly versatile ligands capable of adopting several coordination modes. The specific mode is often influenced by the substituents on the ligand, the nature of the metal ion, and the reaction conditions.

Bidentate Coordination: The most common coordination mode for thiosemicarbazone ligands is as a bidentate N,S-donor, which leads to the formation of a stable five-membered chelate ring. mdpi.comnih.govmdpi.com In this arrangement, the ligand coordinates to the metal center through the sulfur atom and a nitrogen atom from the hydrazinic backbone. mdpi.comjocpr.comresearchgate.net

Tridentate Coordination: When an additional donor group is present within the ligand's structure, such as a pyridine (B92270) ring attached to the azomethine carbon, tridentate coordination can occur. mdpi.com This typically involves the sulfur atom, a hydrazinic nitrogen, and the heteroatom of the additional group, forming stable complexes with metals like copper. rsc.org

Tetradentate Coordination: In some cases, two bidentate thiosemicarbazone units can coordinate to a single metal center, resulting in a tetradentate (bis-bidentate) complex. nih.gov Furthermore, ligands can be specifically designed with four donor atoms to encapsulate a metal ion in a tetradentate fashion. nih.gov

| Coordination Mode | Donor Atoms Involved | Common Resulting Structure |

| Bidentate | Hydrazinic Nitrogen, Thione/Thiolate Sulfur (N,S) | Five-membered chelate ring mdpi.comnih.gov |

| Tridentate | Hydrazinic Nitrogen, Thione/Thiolate Sulfur, Additional Donor Atom (e.g., Pyridyl Nitrogen) (N,N,S) | Fused chelate ring systems mdpi.comrsc.org |

| Tetradentate | Two sets of (N,S) donors from two ligands or one ligand with four donor sites | Bis-chelate or macrocyclic-type complexes nih.gov |

Role of Nitrogen and Sulfur Donor Atoms in Metal Chelation

The chelating ability of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide and its derivatives is primarily due to the presence of soft sulfur and hard nitrogen donor atoms. mdpi.com This combination allows for effective coordination with a wide range of transition metals.

The key donor sites are the sulfur atom of the C=S group and the nitrogen atom of the hydrazinic moiety (-NH-). mdpi.comresearchgate.net Coordination through these two atoms is the most prevalent binding mode, creating a thermodynamically favored five-membered ring. mdpi.commdpi.com The lone pair of electrons on the sulfur atom and the hydrazinic nitrogen readily form coordinate bonds with metal ions. The specific nitrogen atom involved (hydrazinic or terminal amino) can vary, but N,S chelation is the dominant theme. researchgate.net

Deprotonation of the Ligand and Formation of Anionic Complexes

Thiosemicarbazide derivatives can coordinate to metal ions either as neutral molecules or as deprotonated anions. mdpi.comnih.gov The formation of anionic complexes is a common and crucial feature of their coordination chemistry. Deprotonation typically occurs at the hydrazinic N-H group. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiosemicarbazide ligands is generally straightforward, typically involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexation with Transition Metals (e.g., Cu, Co, Ni, Pd, Re, Mo, Zn, Ag, Mn)

Derivatives of thiosemicarbazide have been shown to form stable complexes with a wide variety of transition metals. The synthesis usually involves refluxing the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a solvent like ethanol (B145695), methanol (B129727), or dioxane. jocpr.comnih.gov

Copper (Cu), Cobalt (Co), and Nickel (Ni): Extensive research has been conducted on the complexation of thiosemicarbazones with these metals. jocpr.comresearchgate.netjocpr.com Complexes of Cu(II), Co(II), and Ni(II) are readily synthesized and have been characterized using various spectroscopic and analytical techniques. jocpr.com

Palladium (Pd): Mononuclear Pd(II) complexes with thiosemicarbazone ligands have been successfully synthesized and characterized, showing square planar geometries. rsc.org

Rhenium (Re): Rhenium carbonyl precursors react with thiosemicarbazone ligands to form various complexes, including S,N-bidentate and S,N,N-tridentate coordination, depending on the reaction conditions. core.ac.uk

Zinc (Zn): Zinc(II) complexes with thiosemicarbazone ligands have been reported, often exhibiting tetrahedral or octahedral geometries. nih.govmdpi.com

Silver (Ag): Thiosemicarbazide derivatives form complexes with Ag(I), highlighting the versatility of these ligands. nih.gov

Manganese (Mn): The formation of Mn(II) complexes with thiosemicarbazone-based ligands has also been documented. researchgate.net

The characterization of these complexes is typically achieved through elemental analysis, FT-IR, UV-Vis, and NMR spectroscopy, as well as single-crystal X-ray diffraction to determine their precise molecular structures. jocpr.comresearchgate.net

Synthesis of Mononuclear, Dimeric, Trimeric, and Higher Nuclearity Complexes

The structural diversity of metal-thiosemicarbazide complexes extends to the nuclearity of the final product. Depending on the ligand's design and the reaction stoichiometry, complexes with one or more metal centers can be formed.

Influence of Metal Ions on Ligand Activity (Metalation Effects)

The coordination of metal ions to this compound and its derivatives can significantly alter their biological activity. This phenomenon, known as metalation, often leads to an enhancement of the pharmacological effects of the parent ligand. researchgate.netbenthamopenarchives.com The increased activity of the metal complexes is often attributed to the chelation theory, which suggests that the coordination of a metal ion to a ligand reduces the polarity of the metal ion, thereby increasing the lipophilicity of the complex. mdpi.com This enhanced lipophilicity facilitates the diffusion of the complex across the lipid membranes of cells, increasing its bioavailability and interaction with intracellular targets. researchgate.netmdpi.com

Furthermore, metalation can induce conformational changes in the ligand, which may lead to a better fit with its biological target. The formation of a stable chelate ring upon coordination can lock the ligand in a specific conformation that is more favorable for biological activity. The interaction between the metal complex and biological macromolecules, such as DNA and proteins, is a key aspect of their mechanism of action. researchgate.net

Crystal Structure Elucidation and Geometries of Metal Centers (e.g., Square Planar, Octahedral, Tetrahedral, Square Pyramidal)

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of metal complexes of this compound and its derivatives. nih.govmdpi.com These studies provide precise information about bond lengths, bond angles, and the coordination geometry around the central metal ion. The coordination geometry is dictated by the nature of the metal ion, its oxidation state, and the denticity of the thiosemicarbazone ligand.

Common coordination geometries observed for metal complexes of thiosemicarbazones include:

Square Planar: This geometry is frequently observed for Ni(II) and Pd(II) complexes. nih.govnih.govtandfonline.com In these complexes, the thiosemicarbazone ligand often acts as a tridentate ONS donor, with the fourth coordination site being occupied by another ligand, such as a triphenylphosphine (B44618) molecule. nih.gov

Octahedral: Octahedral geometry is common for Co(II) and Ni(II) complexes, particularly when the ligand acts as a tridentate donor and additional ligands, such as water molecules or other donor atoms, complete the coordination sphere. nih.govnih.gov

Tetrahedral: Tetrahedral geometry is often found in Co(II) and Cu(I) complexes. nih.govtandfonline.com In some Cu(I) complexes, the thiosemicarbazide coordinates as a neutral monodentate S-donor ligand. nih.gov

Square Pyramidal: This geometry has been observed in some gold complexes where a tridentate thiosemicarbazone ligand coordinates to the metal center. rsc.org

The specific coordination mode of the thiosemicarbazone ligand (neutral, monoanionic, or dianionic) and its denticity (monodentate, bidentate, or tridentate) are crucial in determining the final geometry of the metal complex. tandfonline.commdpi.com The substituent on the N4-position of the thiosemicarbazide can also influence the crystal packing and intermolecular interactions within the solid state.

Spectroscopic and Analytical Characterization of Complexes

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., NMR (1H, 13C, 15N), IR, UV-Vis, Mass Spectrometry (FAB, ESI, LC-MS))

A combination of advanced spectroscopic techniques is essential for the comprehensive characterization of metal complexes of this compound and its derivatives, providing detailed insights into their electronic and molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The ¹H NMR spectra of the free ligand and its diamagnetic metal complexes provide valuable information about the coordination environment. nih.govorientjchem.org The disappearance or significant shift of the N-H proton signal upon complexation indicates the deprotonation and coordination of the hydrazinic nitrogen. nih.govjocpr.com Shifts in the aromatic proton signals can also provide evidence of coordination. nih.gov

¹³C NMR: ¹³C NMR spectroscopy is used to confirm the coordination of the thiocarbonyl sulfur and the azomethine nitrogen. A downfield or upfield shift of the C=S and C=N carbon signals upon complexation is indicative of their involvement in bonding to the metal ion. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the donor atoms involved in coordination. jocpr.comresearchgate.net

The disappearance of the ν(N-H) band in the IR spectrum of the complex compared to the free ligand suggests deprotonation and coordination of the hydrazinic nitrogen. jocpr.com

A shift in the ν(C=S) band to a lower frequency is indicative of the coordination of the thiocarbonyl sulfur atom to the metal ion. nih.govjocpr.com

A shift in the ν(C=N) band of the azomethine group also confirms its coordination. jocpr.com

The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-S bonds. jocpr.comresearchgate.net

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex and helps in determining the coordination geometry.

The spectra of the free ligands typically show bands corresponding to π-π* and n-π* transitions of the C=N and C=S chromophores. researchgate.net

Upon complexation, these bands may shift, and new bands in the visible region may appear due to ligand-to-metal charge transfer (LMCT) or d-d transitions of the metal ion, which are characteristic of the coordination geometry. nih.govresearchgate.net

Mass Spectrometry (MS): Mass spectrometry techniques such as Fast Atom Bombardment (FAB), Electrospray Ionization (ESI), and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and confirm the stoichiometry of the metal complexes. jocpr.com The fragmentation pattern can also provide structural information.

The following table summarizes the key spectroscopic data for a representative thiosemicarbazone ligand and its metal complex.

| Spectroscopic Technique | Free Ligand (Typical Values) | Metal Complex (Typical Changes upon Coordination) |

| ¹H NMR | N-H proton signal present | N-H proton signal disappears or shifts significantly |

| ¹³C NMR | C=S and C=N signals at specific chemical shifts | Shifts in the C=S and C=N signals |

| IR Spectroscopy | ν(N-H) band present; ν(C=S) and ν(C=N) bands at higher frequencies | ν(N-H) band disappears; ν(C=S) and ν(C=N) bands shift to lower frequencies; Appearance of new M-N and M-S bands |

| UV-Vis Spectroscopy | π-π* and n-π* transitions | Shifts in ligand-based transitions; Appearance of new LMCT or d-d bands |

| Mass Spectrometry | Molecular ion peak corresponding to the ligand's mass | Molecular ion peak corresponding to the complex's mass, confirming stoichiometry |

Thermogravimetric Analysis (TGA-DTA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): TGA and DTA are thermal analysis techniques used to study the thermal stability and decomposition pattern of metal complexes. nih.govscispace.com

TGA measures the change in mass of a sample as a function of temperature. The resulting TGA curve provides information about the decomposition steps, the temperature ranges of decomposition, and the nature of the residual product (often a metal oxide). nih.govresearchgate.net The presence of coordinated or lattice water molecules can be identified by a mass loss at lower temperatures. nih.gov

DTA measures the difference in temperature between a sample and a reference material as a function of temperature. The DTA curve shows exothermic or endothermic peaks corresponding to decomposition or phase transition events. researchgate.net

The thermal stability of the metal complexes is often found to be higher than that of the free ligand. nih.gov

Differential Scanning Calorimetry (DSC): DSC is another thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. It can be used to study phase transitions, such as melting and crystallization, and to determine the heat of reaction for decomposition processes. nih.gov

The following table illustrates a typical thermal decomposition pattern for a thiosemicarbazone metal complex.

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 100 - 200 | ~5% | Loss of lattice/coordinated water molecules |

| 200 - 400 | ~30% | Decomposition of the organic ligand moiety |

| > 400 | - | Formation of stable metal oxide residue |

Single Crystal X-ray Diffraction Studies for Precise Structural Determination

Single-crystal X-ray diffraction is the most definitive method for elucidating the precise three-dimensional structure of metal complexes of this compound and its derivatives in the solid state. nih.govmdpi.commdpi.com This technique provides a wealth of structural information, including:

Connectivity: It confirms which atoms are bonded to each other.

Coordination Geometry: It unambiguously determines the coordination geometry around the metal center (e.g., square planar, octahedral, tetrahedral). nih.govnih.govtandfonline.com

Bond Lengths and Angles: It provides precise measurements of the distances between bonded atoms and the angles between them. nih.gov

Intermolecular Interactions: It allows for the analysis of crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking.

For instance, single-crystal X-ray diffraction studies have confirmed that in many Ni(II) and Pd(II) complexes, the thiosemicarbazone ligand coordinates in a tridentate fashion through the oxygen, nitrogen, and sulfur atoms, resulting in a square planar geometry. nih.govnih.gov In contrast, some Cu(I) complexes have been shown to have a tetrahedral geometry with the thiosemicarbazide acting as a monodentate sulfur donor. nih.gov

The data obtained from single-crystal X-ray diffraction are crucial for understanding the structure-activity relationships of these metal complexes and for designing new compounds with improved properties.

Biological Activities and Mechanistic Studies of 4 2,4 Dimethylphenyl 3 Thiosemicarbazide Derivatives and Their Complexes

Anticancer and Antitumor Activities

Derivatives of 4-(2,4-dimethylphenyl)-3-thiosemicarbazide belong to the broader class of thiosemicarbazones (TSCs), which are recognized for a wide range of pharmacological effects, including potent anticancer and antitumor properties. nih.gov These compounds have demonstrated efficacy against various tumor types, such as lung, breast, and pancreatic cancer. nih.govresearchgate.net The antitumor activity of thiosemicarbazide (B42300) derivatives is often linked to their ability to form stable complexes with metal ions like iron and copper, which is crucial for their mechanism of action. mdpi.comnih.gov Research into this class of compounds has led to the development of several derivatives that have entered clinical trials, underscoring their potential in oncology. nih.govnih.gov

A primary mechanism through which thiosemicarbazide derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death, in cancer cells. researchgate.netmdpi.com Studies have shown that these compounds can trigger morphological changes in cancer cells consistent with apoptosis, including DNA fragmentation. plos.org The induction of apoptosis can be mediated through various cellular pathways. For instance, some derivatives have been found to activate caspases, which are key enzymes in the apoptotic cascade. mdpi.complos.org Specifically, the activation of caspase-3, a crucial executioner caspase, has been observed, leading to the cleavage of cellular proteins and ultimately cell death. mdpi.com

In addition to inducing apoptosis, these compounds can interfere with processes essential for DNA replication. mdpi.com By disrupting DNA synthesis, they effectively halt the proliferation of rapidly dividing cancer cells. nih.gov Some metal complexes of thiosemicarbazone derivatives have been shown to cause significant DNA damage, further contributing to their cytotoxic effects. nih.gov The ability to both inhibit DNA replication and trigger apoptosis makes these compounds potent agents in cancer therapy. plos.orgmdpi.com

Thiosemicarbazide derivatives are well-documented inhibitors of ribonucleotide reductase (RR), an essential enzyme for DNA synthesis and repair. nih.govresearchgate.net The RR enzyme is responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA. nih.gov By inhibiting this enzyme, thiosemicarbazides deplete the pool of deoxyribonucleotides available for DNA replication, leading to cell cycle arrest and cell death. nih.govresearchgate.net The potent anticancer drug Triapine, a thiosemicarbazone, functions primarily through this mechanism. nih.govresearchgate.net

Furthermore, recent studies have identified topoisomerase II as another key target for thiosemicarbazone derivatives. nih.govresearchgate.net Topoisomerases are enzymes that manage the topology of DNA during replication and transcription. nih.govresearchgate.net Inhibition of topoisomerase II leads to the accumulation of DNA strand breaks, which are toxic to proliferating cells and can trigger apoptosis. nih.govnih.gov The ability of these compounds to target multiple critical enzymes involved in DNA metabolism highlights their potential as multi-target anticancer agents. nih.govresearchgate.net

A defining characteristic of many anticancer thiosemicarbazones is their strong ability to chelate metal ions, particularly iron. nih.govnih.gov Cancer cells have a high demand for iron to support their rapid growth and proliferation, making them vulnerable to agents that disrupt iron homeostasis. mdpi.comnih.gov Thiosemicarbazide derivatives form stable complexes with intracellular iron, effectively sequestering it and making it unavailable for crucial metabolic processes, including the function of iron-dependent enzymes like ribonucleotide reductase. mdpi.comnih.gov

This interference with iron metabolism is a critical component of their mode of action. mdpi.com Unlike classical iron chelators used to treat iron overload, anticancer thiosemicarbazones not only deplete cellular iron but their iron complexes can also be redox-active. nih.gov This can lead to the generation of reactive oxygen species (ROS), which induce oxidative stress and contribute to cellular damage and apoptosis. nih.gov

Derivatives of this compound and their complexes have demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines in vitro. This activity underscores their potential as broad-spectrum anticancer agents. Studies have reported potent activity against lung carcinoma (A549), cervical cancer (HeLa), and liver cancer (HepG2) cell lines. nih.govnih.govresearchgate.net The cytotoxicity is also observed in leukemia cell lines such as U937. nih.gov The effectiveness of these compounds can vary depending on the specific chemical structure of the derivative and the type of cancer cell. researchgate.netnih.gov For example, certain metal complexes of thiosemicarbazones have shown significantly higher toxicity toward A549 cells than the standard chemotherapy drug, cisplatin. nih.gov

| Compound/Complex Type | Cell Line | Measured Effect (IC50 / Activity) | Source |

|---|---|---|---|

| Fluorinated thiosemicarbazone derivative | A549 (Lung) | Induces ROS-mediated apoptosis | nih.gov |

| Bismuth (Bi) complexes | A549 (Lung) | IC50 values from 5.05 µM to 14.0 µM | nih.gov |

| Naphthalimide derivatives | HeLa (Cervical) | Showed cytotoxic activity | researchgate.net |

| Organophosphate compounds (for comparison) | HepG2 (Liver) | Inhibited cell viability | nih.gov |

| Amitraz and metabolites (for comparison) | HepG2 (Liver) | Showed oxidative stress-mediated cytotoxicity | mdpi.com |

| N4,N4-dimethylated thiosemicarbazone complexes (Ni, Pt, Cu) | U937 (Leukemia) | Exhibited antiproliferative activity and genotoxic potential | nih.gov |

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, as its signaling pathway is often dysregulated in various malignancies, leading to uncontrolled cell growth and proliferation. nih.gov While the primary mechanisms of thiosemicarbazides involve targets like ribonucleotide reductase and iron metabolism, some studies have explored their potential as kinase inhibitors. Research on related heterocyclic structures has shown that incorporating a thiosemicarbazide moiety into other molecular scaffolds can yield compounds with potent EGFR inhibitory activity. mdpi.com For instance, certain benzimidazole-based derivatives containing thiosemicarbazide have been identified as dual inhibitors of EGFR and another key cancer-related kinase, BRAFV600E. mdpi.com These findings suggest that derivatives of this compound could potentially be developed or modified to target EGFR, adding another dimension to their anticancer profile. mdpi.comdovepress.com

Structure-Activity Relationship (SAR) studies are crucial for optimizing the anticancer potency of thiosemicarbazide derivatives. These studies analyze how modifications to the chemical structure affect biological activity. mdpi.com For thiosemicarbazide-based compounds, several key structural features have been identified that influence their efficacy.

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the N4 nitrogen can significantly impact cytotoxicity. The presence of electron-withdrawing groups, such as halogens, has been shown to enhance anticancer activity in some series of compounds. ijper.orgijper.org

Modifications at the N4 Position: Altering the substituent at the terminal N4 position of the thiosemicarbazone is a common strategy to modulate activity. researchgate.net Modifications can affect the compound's lipophilicity, cell permeability, and metal-chelating properties, all of which are critical for its anticancer function. researchgate.net

The Aldehyde or Ketone Moiety: The aromatic or aliphatic group derived from the initial ketone or aldehyde used in the synthesis plays a significant role. Heteroaromatic systems, particularly those that create a conjugated N,N,S-tridentate donor set for metal chelation, are often essential for high biological activity. nih.gov

Metal Complexation: The formation of metal complexes can substantially increase the biological activity of thiosemicarbazones. researchgate.net The choice of the metal ion (e.g., copper, iron, gallium) can influence the compound's mechanism of action and its selectivity for tumor cells over normal cells. researchgate.net

These SAR insights guide the rational design of new derivatives with improved potency and potentially reduced toxicity. researchgate.netresearchgate.net

Antimicrobial Properties

Antibacterial Activities

Derivatives of this compound have demonstrated significant potential as antibacterial agents, exhibiting activity against a broad spectrum of bacteria through various mechanisms of action.

A primary mechanism of antibacterial action for many thiosemicarbazide derivatives is the inhibition of bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them excellent targets for antimicrobial agents. nih.govresearchgate.net

Certain thiosemicarbazide derivatives have been identified as potent inhibitors of these enzymes. nih.govresearchgate.net For instance, some 4-benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazides have shown inhibitory activity against topoisomerase IV. researchgate.net The mechanism of inhibition often involves targeting the ATPase activity of these enzymes. Specifically, some derivatives have been found to reduce the ability of the ParE subunit of topoisomerase IV to hydrolyze ATP, a critical step in its enzymatic function. nih.govnih.govresearchgate.net Molecular docking studies have suggested that these compounds can bind to the ATP binding pocket of the enzyme. researchgate.net This mode of action is distinct from that of fluoroquinolones, which stabilize the enzyme-DNA cleavage complex. nih.gov

The inhibition of DNA gyrase has also been reported for some thiosemicarbazide derivatives. nih.govmdpi.com A molecular docking study indicated that the probable mechanism of action for certain thiosemicarbazides is the inhibition of both DNA gyrase and topoisomerase IV. nih.gov The ability to target both enzymes is advantageous as it may slow the development of bacterial resistance. nih.gov

Table 1: Inhibition of Bacterial Type IIA Topoisomerases by Thiosemicarbazide Derivatives

| Compound Type | Target Enzyme | Mechanism of Action | Reference |

|---|---|---|---|

| 4-Benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide | Topoisomerase IV | Inhibition of ATPase activity of ParE subunit | nih.govresearchgate.netnih.gov |

| Thiosemicarbazide derivatives | DNA Gyrase and Topoisomerase IV | Inhibition of enzyme activity | nih.govmdpi.comnih.gov |

Thiosemicarbazide derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.commdpi.comnih.gov

Gram-Positive Bacteria: Numerous studies have highlighted the efficacy of these compounds against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains. nih.govnih.govmdpi.com For example, a thiosemicarbazide with a 3-trifluoromethylphenyl substituent has shown high activity against all tested Gram-positive bacterial strains. nih.gov Another study found that a thiosemicarbazide with a chlorine atom at the 3-position of the phenyl ring exhibited significant antibacterial activity against various Staphylococcus species. mdpi.com The minimum inhibitory concentration (MIC) values for some of these derivatives against S. aureus have been reported to be in the range of 1.95 to 62.5 µg/mL. nih.govmdpi.com Activity has also been observed against Staphylococcus epidermidis, Micrococcus luteus, and Bacillus cereus. mdpi.com

Gram-Negative Bacteria: While generally more active against Gram-positive bacteria, some thiosemicarbazide derivatives have also shown activity against Gram-negative species such as Escherichia coli and Pseudomonas aeruginosa. derpharmachemica.commdpi.com However, in some studies, the synthesized thiosemicarbazide derivatives showed no antimicrobial activity against reference strains of E. coli and P. aeruginosa. nih.gov The effectiveness against Gram-negative bacteria can be influenced by the specific substitutions on the thiosemicarbazide scaffold.

Table 2: Antibacterial Activity of Selected Thiosemicarbazide Derivatives

| Bacterial Strain | Compound Type | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Staphylococcus aureus (MSSA & MRSA) | Thiosemicarbazide with 3-chlorophenyl substituent | 1.95 - 3.9 µg/mL | mdpi.com |

| Staphylococcus aureus | Thiosemicarbazide with 3-trifluoromethylphenyl substituent | 3.9 - 250 µg/mL | nih.gov |

| Staphylococcus epidermidis | Thiosemicarbazide with 3-chlorophenyl substituent | 1.95 µg/mL | mdpi.com |

| Bacillus cereus | Thiosemicarbazide with 3-chlorophenyl substituent | 1.95 µg/mL | mdpi.com |

| Escherichia coli | Thiosemicarbazone derivatives | Moderate activity | ashdin.com |

| Pseudomonas aeruginosa | Thiosemicarbazide derivatives | Varied activity | derpharmachemica.com |

Thiosemicarbazide derivatives have emerged as a promising class of compounds with significant antimycobacterial activity. nih.govbrieflands.commdpi.com They have been investigated for their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis, as well as Mycobacterium bovis. nih.govbrieflands.comnih.gov

Several studies have reported the synthesis of novel thiosemicarbazide derivatives with potent in vitro activity against M. tuberculosis. mdpi.commdpi.com The antimycobacterial effect is often influenced by the nature of the substituents on the thiosemicarbazide core. acs.org For instance, derivatives with electron-withdrawing groups on the phenyl ring have been shown to be particularly effective. acs.org

Research has also demonstrated the activity of these compounds against M. bovis, which is genetically similar to M. tuberculosis. brieflands.commdpi.com Some synthesized thiosemicarbazides exhibited MIC values against M. bovis that were lower than that of the standard drug ethambutol. brieflands.commdpi.com Furthermore, certain imidazole-thiosemicarbazide derivatives have been shown to not only inhibit the growth of M. tuberculosis but also to disrupt the formation of mycobacterial biofilms, which are known to contribute to drug resistance. nih.gov

Table 3: Antimycobacterial Activity of Thiosemicarbazide Derivatives

| Mycobacterial Strain | Compound Type | Key Findings | Reference |

|---|---|---|---|

| Mycobacterium tuberculosis | Imidazole-thiosemicarbazide derivatives | Inhibition of growth and biofilm formation | nih.gov |

| Mycobacterium tuberculosis | Novel thiosemicarbazide derivatives | Confirmed tuberculostatic activity in vitro | mdpi.com |

| Mycobacterium bovis | Thiosemicarbazide derivatives | MIC values lower than ethambutol | brieflands.commdpi.com |

| Mycobacterium species | 4-Benzoyl-1-(indol-2-yl) thiosemicarbazide | Better antibacterial activity than related compounds | nih.govresearchgate.net |

Antifungal Properties: Disruption of Fungal Cell Membranes and Inhibition of Protein Synthesis

In addition to their antibacterial and antimycobacterial properties, thiosemicarbazide derivatives have demonstrated notable antifungal activity. derpharmachemica.commdpi.comnih.gov Their mechanism of action against fungi is multifaceted and can involve the disruption of the fungal cell membrane and the inhibition of essential biosynthetic pathways.

One proposed mechanism is the interference with the fungal cell wall structure. nih.gov For example, a thiosemicarbazide camphene (B42988) derivative was shown to affect the cell wall of Trichophyton mentagrophytes, suggesting that it may interfere with cell wall formation during cell division and growth. nih.gov This was evidenced by impaired fluorescence of calcofluor white-stained tissues, a marker for fungal chitin. nih.gov

Molecular modeling studies have suggested that N-myristoyltransferase (NMT), an enzyme involved in protein modification, could be a potential target for the antifungal activity of some 4-arylthiosemicarbazides. researchgate.net Inhibition of this enzyme would disrupt the function of many essential proteins, leading to fungal cell death. While the disruption of the cell membrane is a known antifungal mechanism for some compounds, one study on a thiosemicarbazide camphene derivative indicated that ergosterol, a key component of the fungal cell membrane, was not its primary target. nih.gov

Table 4: Antifungal Activity and Proposed Mechanisms of Thiosemicarbazide Derivatives

| Fungal Species | Compound Type | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Trichophyton mentagrophytes | Thiosemicarbazide camphene derivative | Disruption of cell wall structure | nih.gov |

| Candida species | 4-Arylthiosemicarbazides | Inhibition of N-myristoyltransferase (NMT) | researchgate.net |

| Various pathogenic fungi | Thiosemicarbazone derivatives | Potent antifungal activity in vitro | nih.gov |

Antiviral Activities

The antiviral potential of thiosemicarbazide derivatives has been recognized for several decades. researchgate.net These compounds have been shown to be effective against a range of DNA and RNA viruses. nih.gov

A notable example is the activity of novel indole-based thiosemicarbazides against Coxsackie B4 virus, a non-enveloped RNA virus. nih.gov Several compounds in this series exhibited significant antiviral activity with EC50 values in the low microgram per milliliter range. nih.gov The structure-activity relationship analysis revealed that a free thiosemicarbazide moiety is crucial for this antiviral effect, as their cyclized analogs were inactive. nih.gov

Some of these indole-based derivatives also showed inhibitory effects on the replication of other RNA viruses, such as Sindbis virus and respiratory syncytial virus, albeit at higher concentrations. nih.gov The broad spectrum of antiviral activity suggests that these compounds may interfere with a fundamental process in the viral life cycle.

Table 5: Antiviral Activity of Thiosemicarbazide Derivatives

| Virus | Compound Type | Key Findings | Reference |

|---|---|---|---|

| Coxsackie B4 virus | Indole-based thiosemicarbazides | Notable antiviral activity (EC50: 0.4-2.1 µg/mL) | nih.gov |

| Sindbis virus | Indole-based thiosemicarbazides | Inhibited replication | nih.gov |

| Respiratory syncytial virus | Indole-based thiosemicarbazides | Inhibited replication | nih.gov |

Enzyme Inhibition Studies

Derivatives of thiosemicarbazide, characterized by the presence of a sulfur atom and multiple nitrogen atoms, are recognized for their ability to chelate metal ions and interact with biological macromolecules. This capacity underpins their role as potent inhibitors of various enzymes crucial to cellular processes.

Ribonucleotide reductase (RR) is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step for DNA synthesis and repair. scienceopen.com Consequently, it is a significant target for the development of anticancer drugs. scienceopen.com Thiosemicarbazones, a class of compounds derived from thiosemicarbazides, are among the most potent and well-known inhibitors of this enzyme. mdpi.com Their mechanism of action is often linked to their ability to chelate iron, which is a necessary cofactor for the activity of the RRM2 subunit of the enzyme. nih.gov

Numerous studies have synthesized and evaluated various thiosemicarbazone derivatives for their RR inhibitory activity. For instance, a series of thiosemicarbazones derived from p-hydroxy benzaldehyde (B42025) were found to be more potent inhibitors of human ribonucleotide reductase than the standard drug, Hydroxyurea. scienceopen.com While specific studies focusing exclusively on this compound derivatives were not prominent in the surveyed literature, the consistent and potent activity of the broader thiosemicarbazone class against ribonucleotide reductase suggests that derivatives from this family are likely to exhibit similar inhibitory properties. mdpi.comresearchgate.net

Topoisomerases are vital enzymes that manage the topological state of DNA during replication, transcription, and recombination. mdpi.comnih.gov Topoisomerase IIα (Topo-IIα), in particular, is a key target for many established anticancer drugs. nih.govacs.org Thiosemicarbazones and their metal complexes have been identified as significant inhibitors of Topoisomerase II. mdpi.comnih.govmdpi.com

The mechanism of inhibition can involve interfering with the ATP hydrolysis domain of the enzyme, thereby preventing the resealing of the DNA double-strand break that the enzyme creates. acs.org Metal complexes of thiosemicarbazones, especially with copper(II), often exhibit enhanced inhibitory activity compared to the free ligands. acs.org These metal complexes have been shown to catalytically inhibit Topo-IIα at low micromolar concentrations. acs.org While the general class of α-(N)-heterocyclic thiosemicarbazones has demonstrated antiproliferative effects by targeting this enzyme, specific research detailing the Topoisomerase II inhibitory activity of this compound derivatives is not extensively covered in the available literature. However, the established activity of the thiosemicarbazone scaffold suggests this as a probable mechanism of action for its derivatives as well. mdpi.com

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for breaking down the neurotransmitter acetylcholine. Its inhibition is a primary strategy for the treatment of Alzheimer's disease. scienceopen.comnih.gov Several studies have reported the synthesis and evaluation of thiosemicarbazone derivatives as AChE inhibitors. scienceopen.comnih.gov

A study on para-substituted thiosemicarbazones revealed that several derivatives exhibited potent inhibitory activity against AChE. scienceopen.com For example, compounds bearing a chlorine atom showed significant potency. scienceopen.com Another study on derivatives bearing a 2,4-dichloro phenylacetic acid scaffold also identified compounds with excellent acetylcholinesterase inhibition, with IC50 values surpassing that of the standard drug galantamine. nih.gov These findings indicate that the thiosemicarbazone framework is a promising scaffold for designing new cholinesterase inhibitors.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Thiosemicarbazone Derivatives

| Compound ID | Description | IC50 (µM) vs AChE | Reference |

|---|---|---|---|

| Compound 19 | para-substituted thiosemicarbazone | 110.19 ± 2.32 | scienceopen.com |

| Compound 17 | para-substituted thiosemicarbazone | 114.57 ± 0.15 | scienceopen.com |

| Compound 7 | para-substituted thiosemicarbazone | 140.52 ± 0.11 | scienceopen.com |

| Compound 6 | para-substituted thiosemicarbazone | 160.04 ± 0.02 | scienceopen.com |

| Compound 2c | 2,4-dichloro phenylacetic acid scaffold | 41.51 ± 3.88 | nih.gov |

| Compound 2a | 2,4-dichloro phenylacetic acid scaffold | 45.42 ± 1.44 | nih.gov |

| Galantamine | Standard Drug | 104.5 ± 1.20 | scienceopen.comnih.gov |

Glutathione (B108866) S-transferase (GST) Inhibition: Glutathione S-transferases (GSTs) are a family of enzymes involved in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of xenobiotics and endogenous electrophiles. nih.govnih.gov Overexpression of certain GST isozymes is linked to resistance to cancer chemotherapeutic drugs, making GST inhibitors valuable for circumventing this resistance. nih.gov The literature on GST inhibitors covers a range of compounds, including ethacrynic acid and various glutathione analog-based molecules. nih.gov However, specific studies detailing the inhibition of GST by thiosemicarbazide or thiosemicarbazone derivatives, particularly those with a 4-(2,4-dimethylphenyl) moiety, are not extensively represented in the surveyed scientific reports, indicating a potential area for future research.

DNA polymerases are enzymes that synthesize DNA molecules from deoxyribonucleotides, the building blocks of DNA. Inhibition of these enzymes can block DNA replication and, consequently, cell proliferation. An early study demonstrated that certain thiosemicarbazones, such as N-methyl isatin (B1672199) β-thiosemicarbazone, could inhibit the RNA-dependent DNA polymerase of the Rous sarcoma virus. pnas.org This suggests that the thiosemicarbazone structure has the potential to interfere with polymerase activity. pnas.org

More recent research into the mechanisms of copper complexes of α-pyridylthiosemicarbazones has proposed that their antiproliferative effects could be attributed to several mechanisms, including the inhibition of DNA polymerase α. acs.org The ability of these compounds to interact with DNA and associated enzymes highlights their potential as anticancer agents. acs.org However, direct and extensive studies focusing on the inhibition of mammalian DNA polymerases by this compound derivatives are limited in the available literature.

Other Biological Activities

Thiosemicarbazide and its derivatives are known to possess significant antioxidant properties. nih.govnih.govresearchgate.net These compounds can act as radical scavengers, helping to mitigate the damaging effects of oxidative stress within the body. The antioxidant capacity is often evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (ferric reducing antioxidant power) method. nih.gov

Studies have shown that the antioxidant activity of these compounds can be influenced by their structural features. For instance, the presence of phenolic fragments can enhance their radical scavenging capabilities. nih.gov A study involving the synthesis of 1-[(Phenyl)carbonyl]-4-(aryl)thiosemicarbazide derivatives, including a 2,6-dimethylphenyl substituted compound, evaluated their antioxidant potential. researchgate.net The results indicated that many of these derivatives exhibited higher DPPH radical scavenging activity compared to the standard, Vitamin C. researchgate.net Furthermore, metal complexes of thiosemicarbazides, particularly with copper(II), have been shown to possess even greater antioxidant capacity than the corresponding free ligands. nih.gov

Table 2: Antioxidant Activity of a Representative Thiosemicarbazide-Cu(II) Complex

| Compound ID | Assay | Result | Reference |

|---|---|---|---|

| ECA-2-Cu | DPPH Scavenging | SC50 = 5.27 ± 0.05 µM | nih.gov |

| ECA-2-Cu | Ferric Reducing Antioxidant Power (FRAP) | 7845.69 ± 16.75 mmolTE/g | nih.gov |

Anti-inflammatory and Antinociceptive Properties

Thiosemicarbazide and thiosemicarbazone derivatives have emerged as a significant class of compounds with notable anti-inflammatory and pain-reducing (antinociceptive) activities. mdpi.com Their mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. nih.govwisdomlib.org

Research has shown that certain thiosemicarbazone derivatives containing an indole (B1671886) moiety are potent inhibitors of lymphocyte proliferation and can suppress the production of inflammatory mediators like TNF-α and nitric oxide. nih.govresearchgate.net In animal models, these compounds effectively reduced carrageenan-induced paw edema, a standard test for acute inflammation. nih.govresearchgate.net For instance, the derivative LT87 produced 100% edema inhibition after 4 hours, outperforming the standard drug indomethacin. nih.gov Further investigation revealed that these compounds selectively inhibit the COX-2 isoform, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govwisdomlib.orgresearchgate.net

The antinociceptive effects have also been documented. In a formalin test, which assesses pain response, a thiosemicarbazone derivative demonstrated activity against both immediate (neurogenic) and delayed (inflammatory) pain phases, with a more pronounced effect on the latter. nih.gov This suggests that the analgesic properties are closely linked to the compound's anti-inflammatory action. nih.gov Studies on other derivatives suggest a mechanism involving the inhibition of early inflammatory mediators, such as histamine. nih.gov

| Compound | Assay | Result | Reference |

|---|---|---|---|

| LT76 (Indole Derivative) | Carrageenan-induced paw edema (6h) | 64.8% inhibition | nih.govresearchgate.net |

| LT81 (Indole Derivative) | Carrageenan-induced paw edema (6h) | 89% inhibition | nih.govresearchgate.net |

| LT87 (Indole Derivative) | Carrageenan-induced paw edema (4h) | 100% inhibition | nih.govresearchgate.net |

| (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone | Formalin Test (Inflammatory Phase) | Up to 100% reduction in paw lick time | nih.gov |

| TSCZ-5 (4-phenyl thiosemicarbazide derivative) | In-vitro COX-1 and COX-2 inhibition | IC50 < 1 mM | wisdomlib.org |

Anticonvulsant Activity

Derivatives of thiosemicarbazide have been extensively synthesized and evaluated for their potential to control epileptic seizures. nih.gov These compounds are typically screened using standard animal models, including the maximal electroshock (MES) test, which indicates efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which is predictive of activity against absence seizures. nih.govnih.gov

Several studies have identified thiosemicarbazide and thiosemicarbazone analogues with broad-spectrum anticonvulsant activity. nih.gov For example, one derivative, N-(4-bromophenyl)2-[(2-phenylhydrazinyl) carbonothioyl] hydrazinecarbothioamide, was found to be active in both MES and scPTZ models without inducing neurotoxicity. nih.gov Another study highlighted 2-(3-bromobenzylidene)-N-(4-chlorophenyl) hydrazinecarbothioamide as a particularly potent compound in the MES screen, with a better protective index than the established drug Phenytoin. nih.gov

The mechanism of action for some of these derivatives appears to involve the enhancement of GABAergic neurotransmission. researchgate.netnih.gov One of the most promising synthesized compounds, 4g (a triazolone derived from a thiosemicarbazide precursor), not only showed potent efficacy in both MES and scPTZ tests but was also found to significantly increase the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain. researchgate.netnih.gov This suggests that its anticonvulsant effect is mediated, at least in part, by boosting the brain's primary inhibitory system. researchgate.netnih.gov

| Compound | MES Test (ED₅₀ mg/kg) | scPTZ Test (ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Reference |

|---|---|---|---|---|

| Compound 4g (triazolone derivative) | 23.7 | 18.9 | 284.0 | researchgate.netnih.gov |

| Compound PS6 (thiosemicarbazone) | >50 | Inactive | Not specified | nih.gov |

| Compound 5e (thiosemicarbazide) | Active | Active | Non-neurotoxic | nih.gov |

| Phenytoin (Reference Drug) | Not specified | Not specified | Lower Protective Index than PS6 | nih.gov |

| Valproate (Reference Drug) | Not specified | Not specified | Lower Protective Index than 4g | researchgate.netnih.gov |

Antimalarial and Antiparasitic Effects

The search for new treatments for parasitic diseases, driven by widespread drug resistance, has led to the investigation of thiosemicarbazide derivatives. nih.govmdpi.com These compounds have been tested against various parasites, including the malaria parasite Plasmodium falciparum and trypanosomatids like Trypanosoma cruzi (the causative agent of Chagas disease). mdpi.com

In vitro studies have demonstrated that certain thiosemicarbazone derivatives possess notable antimalarial activity. nih.gov For example, compounds such as (E)-2-(1-(4-fluorophenyl)ethylidene)hydrazine-1-carbothioamide showed inhibitory activity against the 3D7 strain of P. falciparum with an EC₅₀ value of 13.54 μM. nih.gov Some derivatives have also shown efficacy against chloroquine-resistant strains of the malaria parasite. researchgate.net One study found a thiosemicarbazone derivative that reduced parasitemia in mice infected with Plasmodium berghei by 61%. researchgate.net The mechanism of antimalarial action for some thiosemicarbazones may involve targets other than cysteine proteases, which are common targets for other antimalarial drugs. nih.gov

Beyond malaria, this class of compounds has shown a broad range of antiparasitic potential. mdpi.com Thiazole (B1198619) derivatives of thiosemicarbazones exhibited strong activity against T. cruzi trypomastigotes, with some compounds proving to be more potent than the reference drug benznidazole. mdpi.com The structure-activity relationship analysis indicated that the presence of a phenyl group at a specific position on the thiazoline (B8809763) ring enhanced this antiparasitic effect. mdpi.com

| Compound | Target Organism | Activity (IC₅₀ / EC₅₀) | Reference |

|---|---|---|---|

| Compound 6 | P. falciparum (3D7 strain) | 13.54 μM (EC₅₀) | nih.gov |

| Compound 15 | P. falciparum (3D7 strain) | 15.83 μM (EC₅₀) | nih.gov |

| Compound 5b | P. falciparum (W2 strain) | 7.2 μM (IC₅₀) | researchgate.net |

| Compound 51 (Thiazolyl-isatin derivative) | T. cruzi | 2.05 μM (IC₅₀) | mdpi.com |

| Compound 52 (Thiazolyl-isatin derivative) | T. cruzi | 1.72 μM (IC₅₀) | mdpi.com |

Role in Reducing Neurotoxicity (e.g., Alzheimer's disease models)

Thiosemicarbazide and thiosemicarbazone derivatives are also being explored for their neuroprotective capabilities, particularly in the context of neurodegenerative diseases like Alzheimer's. mdpi.comtandfonline.com The mechanisms underlying their protective effects often involve combating oxidative stress, chelating metal ions, and inhibiting key enzymes. tandfonline.comnih.gov

Studies have shown that some thiosemicarbazide derivatives can protect against oxidative stress-induced damage in isolated rat brain mitochondria. tandfonline.com Because they are small molecules, they have the potential to cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system. tandfonline.com One specific thiosemicarbazone, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (PAN-811), has demonstrated potent neuroprotection by completely blocking ischemic neurotoxicity in vitro. nih.gov Its mechanism involves neutralizing two key mediators of neurotoxicity: excess intracellular calcium and free radicals. nih.gov In a rat model of stroke, this compound significantly reduced the volume of brain damage. nih.gov

In the context of Alzheimer's disease, research has focused on the ability of thiosemicarbazone derivatives to inhibit the acetylcholinesterase (AChE) enzyme, a primary target for current Alzheimer's therapies. nih.gov In silico modeling and subsequent in vitro testing have identified novel thiosemicarbazone compounds that are effective AChE inhibitors. nih.gov Furthermore, isatin-thiosemicarbazone derivatives have shown promise in reducing neurotoxicity in Alzheimer's models while exhibiting low toxicity at effective concentrations. mdpi.com

| Compound | Model / Target | Observed Effect | Reference |

|---|---|---|---|

| Compound 5 (Theophylline-thiosemicarbazide) | Oxidative stress in brain mitochondria | Showed promising neuroprotective effects | tandfonline.com |

| PAN-811 (3-AP) | Ischemic neurotoxicity (in vitro) | Complete blockage of toxicity at 0.5 μM | nih.gov |

| PAN-811 (3-AP) | Transient ischemia (in vivo rat model) | Reduced infarct volume by up to 59% | nih.gov |

| Isatin-thiosemicarbazone derivatives | Alzheimer's disease models | Reduced neurotoxicity with low toxicity | mdpi.com |